5-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde
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Overview
Description
5-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that combines the structural features of both imidazole and thiophene rings Imidazole is a five-membered ring containing two nitrogen atoms, while thiophene is a sulfur-containing five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde typically involves the formation of the imidazole ring followed by its attachment to the thiophene ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The imidazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted imidazole and thiophene derivatives.
Scientific Research Applications
5-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the thiophene ring can engage in π-π interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
- 1,2,4,5-tetra(1H-imidazol-1-yl)benzene
- 2-(5-Nitro-1H-imidazol-1-yl)ethanol
Uniqueness
5-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde is unique due to the combination of the imidazole and thiophene rings, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C9H8N2OS |
---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
5-(2-methylimidazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2OS/c1-7-10-4-5-11(7)9-3-2-8(6-12)13-9/h2-6H,1H3 |
InChI Key |
YFMZKXJFSCRVLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(S2)C=O |
Origin of Product |
United States |
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